molecular formula C26H19BO2 B3043924 4-(10-Phenylanthracen-9-yl)benzeneboronic acid CAS No. 952604-30-7

4-(10-Phenylanthracen-9-yl)benzeneboronic acid

Cat. No.: B3043924
CAS No.: 952604-30-7
M. Wt: 374.2 g/mol
InChI Key: YNDGEMZBYUVHTH-UHFFFAOYSA-N
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Description

4-(10-Phenylanthracen-9-yl)benzeneboronic acid is an organic compound with the molecular formula C26H19BO2 It is a boronic acid derivative, characterized by the presence of a phenylanthracene moiety attached to a benzeneboronic acid group

Scientific Research Applications

4-(10-Phenylanthracen-9-yl)benzeneboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety, which exhibits strong fluorescence.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-(10-Phenylanthracen-9-yl)benzeneboronic acid are currently unknown

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may be absorbed in the body when administered orally.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

It is known that the compound is light sensitive , suggesting that exposure to light could affect its stability and activity.

Biochemical Analysis

Biochemical Properties

4-(10-Phenylanthracen-9-yl)benzeneboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound can act as a ligand, binding to metal catalysts and enhancing their reactivity. Additionally, this compound can interact with biomolecules such as nucleic acids and peptides, forming stable complexes that can be utilized in biochemical assays and diagnostic applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These cellular effects highlight the potential of this compound as a tool for studying cellular mechanisms and developing therapeutic strategies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain kinases by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and transcriptional activity [6][6].

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or reactive chemicals. Over time, the degradation products of this compound can accumulate and potentially interfere with cellular processes. Long-term studies have shown that this compound can have sustained effects on cell signaling and metabolism, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes without adverse effects. These findings underscore the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in biochemical reactions, influencing the levels of key metabolites and altering metabolic homeostasis. The study of these metabolic pathways provides insights into the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the bioavailability and efficacy of the compound in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(10-Phenylanthracen-9-yl)benzeneboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 10-bromo-9-phenylanthracene and 4-boronic acid phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain purity and yield.

Types of Reactions:

    Oxidation: The phenyl and anthracene moieties can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the boronic acid group.

    Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of phenyl and anthracene derivatives with oxidized functional groups.

    Reduction: Formation of phenyl and anthracene derivatives with reduced functional groups.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

  • 3-(10-Phenylanthracen-9-yl)benzeneboronic acid
  • (10-Phenylanthracen-9-yl)boronic acid

Comparison: 4-(10-Phenylanthracen-9-yl)benzeneboronic acid is unique due to the specific positioning of the phenylanthracene moiety and the boronic acid group. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its isomers and other boronic acid derivatives. The presence of the anthracene moiety also imparts strong fluorescence, which is a valuable property for various applications.

Properties

IUPAC Name

[4-(10-phenylanthracen-9-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDGEMZBYUVHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235441
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952604-30-7
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952604-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(10-phenylanthracen-9-yl)benzeneboronic acid
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Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask were stirred 20 g (49 mmol) of 9-(4-Bromophenyl)-10-phenylanthracene obtained by the above Steps 1(1) to 1(4) and 300 mL of tetrahydrofuran (abbreviation: THF) in a nitrogen atmosphere at −78° C. Then, 34 mL (54 mmol) of n-butyllithium (1.6 mol/L hexane solution) was dropped, and this mixture was stirred for 2 hours at the same temperature. After that, 13 mL (110 mmol) of trimethyl borate was added therein, and the mixture was stirred for 24 hours at room temperature. After the reaction, 200 mL of 1.0 mol/L hydrochloric acid was added therein, and the mixture was stirred for 1 hour at room temperature. After that, an organic layer thereof was washed with water and separated into an organic layer and a water layer, and the obtained water layer was further extracted with ethyl acetate. This extracted solution and the organic layer were mixed and washed with saturated aqueous solution, and magnesium sulfate was added therein, so that moisture was removed. Then, suction filtration was performed so that a filtrate was obtained. The obtained filtrate was concentrated to provide a residue. The obtained residue was recrystallized with a mixed solution of chloroform and hexane, whereby 15 g of a powdery white solid of 4-(10-phenyl-9-anthryl)phenylboronic acid, which was the object of the synthesis, was obtained in a yield of 84% (synthesis scheme (a-5)).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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